Methacholine Chloride

Descripción

This compound is the chloride salt form of methacholine, a direct-acting cholinergic muscarinic agonist with bronchoconstrictive, miotic, vasodilator, and cardiac vagomimetic activity. This compound acts directly on the muscarinic receptors in the heart, eye, and lung, thereby producing parasympathomimetic effects.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1986 and is indicated for asthma. This drug has a black box warning from the FDA.

A quaternary ammonium parasympathomimetic agent with the muscarinic actions of ACETYLCHOLINE. It is hydrolyzed by ACETYLCHOLINESTERASE at a considerably slower rate than ACETYLCHOLINE and is more resistant to hydrolysis by nonspecific CHOLINESTERASES so that its actions are more prolonged. It is used as a parasympathomimetic bronchoconstrictor agent and as a diagnostic aid for bronchial asthma. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1116)

See also: Methacholine (has active moiety).

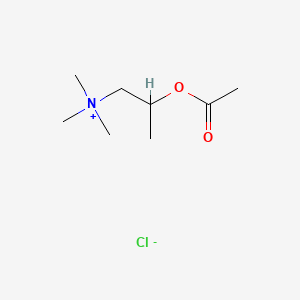

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-acetyloxypropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPHVAVFUYTVCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-92-5 (parent) | |

| Record name | Methacholine chloride [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023271 | |

| Record name | Methacholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855729 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62-51-1 | |

| Record name | Methacholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacholine chloride [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacholine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacholine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5ETF9M2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methacholine Chloride in Airway Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Methacholine (B1211447) chloride is a synthetic cholinergic agonist widely employed as a diagnostic tool for bronchial hyperreactivity, a key feature of asthma.[1][2] Structurally similar to acetylcholine (B1216132) but more resistant to degradation by acetylcholinesterase, methacholine exerts a potent and sustained effect on airway smooth muscle (ASM).[3] Its mechanism of action is centered on the stimulation of muscarinic acetylcholine receptors, primarily the M3 subtype, located on ASM cells.[2][4][5] This initiates a cascade of intracellular signaling events, predominantly through the Gq protein pathway, leading to a rise in intracellular calcium and sensitization of the contractile apparatus.[6][7] The ultimate physiological outcome is ASM contraction and bronchoconstriction, the degree of which is used to assess airway responsiveness.[1][3] This guide provides a detailed examination of the molecular pathways, quantitative pharmacology, and key experimental protocols associated with methacholine's action on airway smooth muscle.

Core Mechanism: Muscarinic Receptor Activation and Gq Protein Signaling

Methacholine functions as a non-specific agonist for muscarinic acetylcholine receptors (mAChRs).[2] In human airway smooth muscle, the contractile response is mediated predominantly by the M3 muscarinic receptor subtype.[2][5] M3 receptors are G protein-coupled receptors (GPCRs) that signal primarily through the Gq class of heterotrimeric G proteins.[6][7][8]

Upon binding of methacholine to the M3 receptor, the associated Gαq subunit exchanges GDP for GTP, causing its dissociation from the Gβγ dimer and activating it.[9][10] The activated Gαq subunit then allosterically activates the membrane-bound effector enzyme, Phospholipase C (PLC).[3][7][11]

Primary Intracellular Signaling Pathways

The activation of PLC is the critical diverging point for two synergistic pathways that culminate in smooth muscle contraction: the IP3/Ca²⁺ pathway and the Diacylglycerol (DAG)/Ca²⁺ sensitization pathway.

The Canonical IP₃/Ca²⁺ Pathway

This pathway is responsible for the rapid increase in intracellular calcium concentration ([Ca²⁺]i), which is the primary trigger for muscle contraction.[3][12]

-

PIP₂ Hydrolysis : Activated PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][9][11][13]

-

Ca²⁺ Release : IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the sarcoplasmic reticulum (SR).[3][11][13] This binding triggers the release of stored Ca²⁺ from the SR into the cytoplasm.[10][11]

-

Activation of Myosin Light Chain Kinase (MLCK) : The elevated cytosolic Ca²⁺ binds to the protein calmodulin (CaM).[11][12] The Ca²⁺-CaM complex then binds to and activates Myosin Light Chain Kinase (MLCK).[10][12]

-

Myosin Phosphorylation and Contraction : Activated MLCK phosphorylates the 20 kDa regulatory light chain of myosin II (MLC₂₀).[9][10] This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.[9][10] The extent of contraction correlates with the frequency and persistence of these Ca²⁺ oscillations.[14][15]

The Calcium Sensitization Pathway

This pathway does not increase [Ca²⁺]i but rather enhances the force of contraction at a given Ca²⁺ concentration. This is achieved by inhibiting Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC₂₀ and promotes relaxation.[9][16]

-

Protein Kinase C (PKC) Activation : DAG, the other second messenger from PIP₂ hydrolysis, remains in the plasma membrane and activates Protein Kinase C (PKC).[3][11][17] PKC can phosphorylate target proteins, including the 17 kDa PKC-potentiated inhibitory protein (CPI-17).[9][11] Phosphorylated CPI-17 is a potent inhibitor of MLCP.[11]

-

RhoA/Rho-kinase (ROCK) Pathway : Gq and other G proteins (like G₁₂/₁₃) can also activate the small GTPase RhoA.[9] Activated RhoA (RhoA-GTP) in turn activates Rho-kinase (ROCK).[9][16] ROCK enhances contractility in two ways: it can directly phosphorylate the myosin-binding subunit of MLCP (MYPT1) to inactivate it, and it can also phosphorylate CPI-17.[9][16] By inhibiting MLCP, these pathways increase the net level of phosphorylated MLC₂₀, leading to sustained contraction.[9]

Quantitative Pharmacology

While extensive quantitative data for methacholine's direct binding affinities (Kd) and EC₅₀ values in human ASM are dispersed across numerous studies, antagonist studies have been crucial in characterizing the receptor subtype. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in an agonist's concentration-response curve, is a key metric.

Table 1: pA₂ Values of Muscarinic Antagonists for Methacholine-Induced Contraction in Human Airways

| Antagonist | Selectivity | Tissue | pA₂ Value | Reference |

|---|---|---|---|---|

| 4-DAMP methobromide | M₃ > M₂ | Central (Trachea) | 9.3 | [5] |

| 4-DAMP methobromide | M₃ > M₂ | Peripheral (Bronchi) | 9.2 | [5] |

| Pirenzepine | M₁ | Central (Trachea) | 6.8 | [5] |

| Pirenzepine | M₁ | Peripheral (Bronchi) | 6.7 | [5] |

| AF-DX 116 | M₂ | Central (Trachea) | 6.7 | [5] |

| AF-DX 116 | M₂ | Peripheral (Bronchi) | 6.6 | [5] |

| Methoctramine | M₂ | Central (Trachea) | 6.8 | [5] |

| Methoctramine | M₂ | Peripheral (Bronchi) | 6.6 | [5] |

Data from Lammers et al. The high pA₂ values for the M₃-selective antagonist 4-DAMP confirm the M₃ receptor as the primary mediator of contraction.[5]

Key Experimental Protocols

The primary clinical and research application of methacholine is to assess airway hyperresponsiveness.

In Vivo Assessment: The Methacholine Challenge Test (MCT)

The MCT is a standardized bronchoprovocation test used to help diagnose asthma when baseline spirometry is normal.[18]

Methodology:

-

Patient Preparation: Patients must refrain from taking medications that could interfere with the test results, such as bronchodilators and corticosteroids.[19][20] They should also avoid caffeine (B1668208) and strenuous exercise before the test.[20][21]

-

Baseline Measurement: A baseline spirometry test is performed to measure the Forced Expiratory Volume in one second (FEV₁).[20][21]

-

Dose Administration: The patient inhales aerosolized doses of this compound in progressively increasing concentrations, typically via a nebulizer connected to a dosimeter.[1][18] The test often begins with inhalation of a saline diluent as a control.[21]

-

Response Measurement: Spirometry is repeated 30 to 90 seconds after each dose to measure the FEV₁.[18]

-

Endpoint: The test is concluded when the patient's FEV₁ drops by 20% or more from the baseline value, or when the maximum dose has been administered without a significant response.[18][20] A bronchodilator is then administered to reverse the bronchoconstriction.[22]

-

Interpretation: The result is often expressed as the provocative concentration (PC₂₀) or provocative dose (PD₂₀) that causes a 20% fall in FEV₁.[18] A lower PC₂₀/PD₂₀ value indicates greater airway hyperresponsiveness.[18]

Table 2: Example Dosing Protocol for Methacholine Challenge Test (Two-Minute Tidal Breathing Method)

| Step | Methacholine Concentration (mg/mL) |

|---|---|

| 1 | 0.0625 |

| 2 | 0.25 |

| 3 | 1.0 |

| 4 | 4.0 |

| 5 | 16.0 |

This is an example protocol. Concentrations and steps can vary. The test proceeds until a 20% FEV₁ drop or the final concentration is administered. Based on ATS Guidelines.[19]

In Vitro Assessment: Isolated Airway Smooth Muscle Contraction Assay

This technique allows for the direct measurement of muscle contractility in a controlled environment, free from neuronal and systemic influences.

General Methodology:

-

Tissue Preparation: Strips of smooth muscle are dissected from airways (e.g., trachea or bronchi) obtained from animals (such as bovine or guinea pig) or from human lung resection tissue.[5][23]

-

Organ Bath Setup: The muscle strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Force Transduction: One end of the strip is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

-

Experimentation: After an equilibration period, cumulative concentration-response curves are generated by adding methacholine to the bath in increasing concentrations and recording the steady-state contractile force at each concentration.

-

Data Analysis: The data are used to determine parameters like the maximum contraction (Emax) and the concentration producing 50% of the maximal response (EC₅₀). This setup is also ideal for studying the effects of antagonists.[23]

Conclusion

The mechanism of action of this compound in airway smooth muscle is a well-defined process initiated by the binding to M3 muscarinic receptors.[5] This triggers a robust Gq-mediated signaling cascade that elevates intracellular calcium and enhances calcium sensitivity, leading to forceful and sustained muscle contraction.[7][9][11] Understanding this intricate pathway is fundamental not only for the clinical interpretation of the methacholine challenge test but also for the development of novel therapeutic agents targeting specific nodes within this cascade for the treatment of obstructive airway diseases like asthma.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. JCI - Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation [jci.org]

- 7. Regulation of Heterotrimeric G Protein Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jdc.jefferson.edu [jdc.jefferson.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atsjournals.org [atsjournals.org]

- 12. Role of calcium in airway smooth muscle contraction and mast cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. atsjournals.org [atsjournals.org]

- 15. Regulation of airway smooth muscle cell contractility by Ca2+ signaling and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Airway smooth muscle and airway hyperresponsiveness in asthma: mechanisms of airway smooth muscle dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 18. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. thoracic.org [thoracic.org]

- 20. lung.org [lung.org]

- 21. Methacholine Challenge Test - Baptist Health [baptisthealth.com]

- 22. publications.ersnet.org [publications.ersnet.org]

- 23. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and chemical properties of methacholine chloride

An In-depth Technical Guide on the Synthesis and Chemical Properties of Methacholine (B1211447) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine chloride is a synthetic choline (B1196258) ester and a non-selective muscarinic receptor agonist.[1] Structurally similar to the endogenous neurotransmitter acetylcholine (B1216132), it incorporates a methyl group on the β-carbon, which increases its resistance to hydrolysis by acetylcholinesterase and enhances its selectivity for muscarinic receptors over nicotinic receptors.[2][3] Its primary clinical application is in the diagnosis of bronchial airway hyperresponsiveness, a key feature of asthma, through a procedure known as the methacholine challenge test.[4][5] In this test, controlled doses of methacholine are inhaled to provoke bronchoconstriction, which is significantly more pronounced in individuals with asthma.[6][7] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study and application.

Synthesis of this compound

The chemical synthesis of this compound is a two-step process involving the formation of an intermediate followed by acetylation.

Method of Synthesis:

-

Step 1: Formation of (2-hydroxypropyl)trimethylammonium ion: Propylene (B89431) chlorohydrin is reacted with trimethylamine (B31210). The nitrogen atom of trimethylamine acts as a nucleophile, displacing the chlorine atom on propylene chlorohydrin to form the quaternary ammonium (B1175870) salt, (2-hydroxypropyl)trimethylammonium ion.[8]

-

Step 2: Acetylation: The intermediate compound is then reacted with acetic anhydride. The hydroxyl group of the (2-hydroxypropyl)trimethylammonium ion attacks the acetyl group of the acetic anhydride, resulting in the formation of methacholine.[8]

A common purification method for the crude product involves recrystallization from a solvent mixture, such as ethanol (B145695) and ethyl acetate, to obtain a new crystal form of this compound.[9]

Caption: Chemical synthesis pathway of this compound.

Chemical and Physical Properties

This compound is a quaternary ammonium salt with specific physicochemical properties that are critical for its function and handling.[10]

Table 1: Physical Properties of this compound

| Property | Description | References |

|---|---|---|

| Appearance | Colorless or white crystals, or a white, crystalline powder. | [11][12][13] |

| Odor | Odorless or a slight odor. | [11][12] |

| Hygroscopicity | Very deliquescent; should be handled in a dry atmosphere. | [11][12][14] |

| Melting Point | 170-174 °C | [11][13][] |

| Solubility | Freely soluble in water, alcohol, and chloroform. Insoluble in ether. | [11][12][16] |

| Molecular Formula | C₈H₁₈ClNO₂ | [10][14] |

| Molecular Weight | 195.69 g/mol |[10][12] |

Table 2: Chemical Stability and Reactivity of this compound

| Property | Description | References |

|---|---|---|

| Stability | Stable under recommended storage conditions. Hygroscopic and sensitive to air and moisture. | [11][14][17] |

| Hydrolysis | Rapidly hydrolyzed in alkaline solutions. Slower hydrolysis occurs in water. | [11] |

| Solution Stability | Stability in solution is dependent on concentration, solvent, and temperature. More stable at higher concentrations. Recommended storage for solutions is at 50 g/L in phosphate-buffered saline (PBS). | [18][19][20] |

| Incompatibilities | Incompatible with strong acids/alkalis and oxidizing agents. | [14][17] |

| Decomposition | Hazardous decomposition products under fire include carbon oxides, nitrogen oxides, and hydrogen chloride gas. | [14] |

| Reactivity | Acts as a direct-acting cholinergic muscarinic agonist. |[10] |

Mechanism of Action and Signaling Pathway

This compound functions as a non-specific cholinergic agonist, mimicking the effect of acetylcholine on muscarinic receptors, particularly the M₂ and M₃ subtypes found in the airways.[4][6][21]

The bronchoconstriction induced by methacholine is primarily mediated through the Gq-coupled M₃ receptors on airway smooth muscle cells.[4][6] The activation of these receptors initiates a downstream signaling cascade:

-

G-Protein Activation: Binding of methacholine to the M₃ receptor activates the associated Gq protein.

-

PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).[2]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2]

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytoplasm.[2]

-

Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calcium-dependent pathways, resulting in the contraction of airway smooth muscle and subsequent bronchoconstriction.[2][6]

-

PKC Activation: DAG activates protein kinase C (PKC), which phosphorylates various cellular proteins, further contributing to the physiological response.[2]

Additionally, methacholine-induced signaling can involve nitric oxide (NO) and prostaglandin (B15479496) second messengers, as well as the activation of a cGMP-dependent kinase.[22]

Caption: M₃ receptor signaling pathway activated by methacholine.

Experimental Protocols

Quality Control Analysis of this compound

To ensure the accuracy of diagnostic tests, the purity and concentration of this compound solutions must be verified. Ion chromatography (IC) is a reliable method for this purpose, capable of quantifying methacholine and its potential impurities or degradation products, such as β-methylcholine and acetate.[23][24][25]

Objective: To determine the concentration of this compound and its potential impurities in a prepared solution.

Methodology: Reagent-Free Ion Chromatography (RFIC)

-

Sample Preparation:

-

Instrumentation:

-

Use a reagent-free ion chromatography (RFIC) system equipped with a conductivity detector.

-

For cation analysis (methacholine, β-methylcholine): Employ a suitable cation-exchange column and a cation self-regenerating suppressor.

-

For anion analysis (acetate): Employ a suitable anion-exchange column and an anion self-regenerating suppressor.

-

-

Chromatographic Conditions (Cation Analysis):

-

Eluent: Potassium hydroxide (B78521) gradient generated by an eluent generation cartridge.

-

Flow Rate: As per column manufacturer's recommendation (e.g., 0.25-1.0 mL/min).

-

Injection Volume: 5-25 µL.

-

Detection: Suppressed conductivity.

-

-

Calibration:

-

Prepare a series of calibration standards for methacholine, β-methylcholine, and acetylcholine of known concentrations.

-

Generate a calibration curve by plotting peak area against concentration for each analyte.

-

-

Data Analysis:

-

Inject the prepared samples into the IC system.

-

Identify and quantify the peaks based on retention times and the calibration curves.

-

Calculate the concentration of methacholine and any detected impurities. The method should demonstrate good linearity (R² > 0.999), recovery (97-100%), and reproducibility (RSD < 1%).[24][25]

-

Caption: Experimental workflow for quality control of this compound.

Methacholine Challenge Test (MCT)

The MCT is a standardized bronchoprovocation test to assess airway hyperresponsiveness.[5] The procedure must be conducted by trained personnel in a clinical setting with emergency equipment readily available.[26][27]

Objective: To diagnose bronchial hyperresponsiveness by determining the provocative dose of methacholine that causes a 20% fall in the Forced Expiratory Volume in one second (FEV₁), known as PD₂₀.[5]

Methodology:

-

Patient Preparation:

-

Obtain informed consent.

-

Ensure the patient has withheld specific medications (e.g., bronchodilators, corticosteroids, leukotriene modifiers) for the required duration.[5]

-

Confirm there are no contraindications (e.g., severe airflow limitation, recent heart attack or stroke, uncontrolled hypertension).[28]

-

The patient should avoid caffeine (B1668208) and smoking on the day of the test.[29]

-

-

Baseline Spirometry:

-

Preparation of Methacholine Solutions:

-

Prepare serial dilutions of this compound from a stock solution using 0.9% sodium chloride, typically in doubling or quadrupling concentrations (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL).[4]

-

-

Dosing Protocol (Example: Five-Breath Dosimeter Protocol):

-

Initial Step: Administer 5 breaths of the diluent (0.9% saline) via a calibrated nebulizer linked to a dosimeter.

-

Post-Diluent Spirometry: Measure FEV₁ 30 and 90 seconds after inhalation. This value serves as the control.

-

Incremental Dosing: Administer 5 breaths of the lowest methacholine concentration.

-

Repeat Spirometry: Measure FEV₁ again at 30 and 90 seconds.

-

Escalation: If the FEV₁ drop is less than 20% from the control value, proceed to the next highest concentration. Repeat the inhalation and spirometry steps.[5]

-

-

Test Termination:

-

The test is stopped when the FEV₁ has fallen by 20% or more from the control value (a positive test), or the highest concentration of methacholine has been administered without a significant FEV₁ drop (a negative test).[29]

-

-

Post-Test Procedure:

-

Administer a rapid-acting inhaled bronchodilator (e.g., albuterol) to reverse the bronchoconstriction.[29]

-

Perform a final spirometry measurement after 10-15 minutes to ensure the FEV₁ has returned to near baseline.

-

-

Interpretation:

Conclusion

This compound is a valuable pharmacological tool with well-defined synthesis and chemical properties. Its utility as a stable and selective muscarinic agonist underpins its critical role in the diagnosis of asthma. A thorough understanding of its synthesis, stability, and mechanism of action, coupled with strict adherence to standardized experimental protocols, is essential for its safe and effective use in both research and clinical diagnostics. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with this important compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Methacholine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Provocholine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. METHACHOLINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. CN110950767A - Novel crystal form of this compound and preparation method thereof - Google Patents [patents.google.com]

- 10. This compound | C8H18ClNO2 | CID 6114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 62-51-1 [chemicalbook.com]

- 12. This compound [drugfuture.com]

- 13. This compound 62-51-1 | TCI AMERICA [tcichemicals.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 16. apexbt.com [apexbt.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Stability of this compound solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. researchgate.net [researchgate.net]

- 21. grokipedia.com [grokipedia.com]

- 22. Signal transduction pathways in modulation of ciliary beat frequency by methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. publications.ersnet.org [publications.ersnet.org]

- 27. atsjournals.org [atsjournals.org]

- 28. thoracic.org [thoracic.org]

- 29. Methacholine Challenge Test [aaaai.org]

- 30. accessdata.fda.gov [accessdata.fda.gov]

The Discovery and Pharmacological Journey of Methacholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacholine (B1211447), a synthetic choline (B1196258) ester, holds a significant place in the history of pharmacology and respiratory medicine. As a non-selective muscarinic receptor agonist, its discovery and subsequent characterization have not only illuminated the workings of the parasympathetic nervous system but also provided a crucial diagnostic tool for airway hyperresponsiveness, a hallmark of asthma. This technical guide delves into the discovery, history, and pharmacological profile of methacholine, offering a comprehensive resource for professionals in the field.

Discovery and Early History

The journey of methacholine is intrinsically linked to the study of acetylcholine (B1216132), the endogenous neurotransmitter of the parasympathetic nervous system. While acetylcholine's physiological effects were profound, its rapid hydrolysis by cholinesterases limited its therapeutic and investigational utility. This prompted the search for more stable analogs.

Methacholine, or acetyl-β-methylcholine, emerged from this research as a synthetic derivative of acetylcholine. The key structural modification, the addition of a methyl group on the β-carbon of the choline moiety, confers a greater resistance to hydrolysis by acetylcholinesterases, resulting in a more prolonged duration of action.[1] This increased stability allowed for more controlled and reproducible pharmacological studies.

Early investigations in the 1930s by researchers such as Simonart and Starr were pivotal in characterizing the pharmacological effects of methacholine. These studies established its potent muscarinic agonist activity, noting its effects on the cardiovascular and respiratory systems.

Synthesis of Methacholine

The synthesis of methacholine is a multi-step process that begins with the reaction of propylene (B89431) oxide with trimethylamine (B31210) to form 2-hydroxypropyltrimethylammonium. This intermediate is then acetylated using acetic anhydride (B1165640) to yield the final product, methacholine.

Experimental Protocol: Synthesis of Methacholine Chloride

Materials:

-

Propylene oxide

-

Trimethylamine

-

Acetic anhydride

-

Appropriate solvent (e.g., ether)

-

Hydrochloric acid (for salt formation)

Procedure:

-

Step 1: Formation of 2-hydroxypropyltrimethylammonium: Propylene oxide is reacted with an aqueous or alcoholic solution of trimethylamine. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the nucleophilic attack of the trimethylamine on the epoxide ring of propylene oxide.

-

Step 2: Acetylation: The resulting 2-hydroxypropyltrimethylammonium is then acetylated using acetic anhydride. This reaction is often carried out in the presence of a catalyst or with heating to drive the esterification of the hydroxyl group.

-

Step 3: Purification and Salt Formation: The crude methacholine is purified through techniques such as recrystallization or chromatography. To obtain the stable chloride salt, the purified methacholine base is treated with hydrochloric acid. The resulting this compound is then isolated and dried.

Pharmacological Profile

Methacholine is a non-selective agonist for all subtypes of muscarinic acetylcholine receptors (M1-M5).[2] Its physiological effects are therefore widespread, mimicking the actions of the parasympathetic nervous system.

Mechanism of Action

Upon binding to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle, methacholine initiates a cascade of intracellular signaling events.[2][3] The M3 receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit.[3][4]

Signaling Pathway of Methacholine-induced Bronchoconstriction

References

A Deep Dive into Methacholine's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of methacholine (B1211447), a synthetic choline (B1196258) ester, and its profound effects on muscarinic acetylcholine (B1216132) receptors (mAChRs). Methacholine serves as a crucial tool in both clinical diagnostics and basic research, primarily for its ability to induce bronchoconstriction, making it the gold standard for diagnosing bronchial hyperreactivity.[1][2][3][4] This document delves into its mechanism of action, receptor subtype interactions, downstream signaling cascades, and detailed experimental protocols.

Core Pharmacology of Methacholine

Methacholine is a non-selective agonist for all five subtypes of muscarinic receptors (M1-M5).[1][5] Structurally similar to the endogenous neurotransmitter acetylcholine, methacholine's design incorporates a methyl group that confers resistance to degradation by acetylcholinesterase, resulting in a more sustained duration of action.[6] Its charged quaternary amine structure limits its ability to cross the blood-brain barrier.[1]

The physiological effects of methacholine are mediated through the activation of G protein-coupled muscarinic receptors.[6] The activation of different receptor subtypes triggers distinct intracellular signaling pathways, leading to a range of cellular responses.

Muscarinic Receptor Subtypes and Their Signaling Pathways

Methacholine's interaction with muscarinic receptors initiates a cascade of intracellular events. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[7]

Gq/11 Signaling Pathway (M1, M3, M5 Receptors):

Upon methacholine binding, the Gq/11 protein activates phospholipase C (PLC).[6][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9]

-

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][9][10]

-

DAG , along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to the cellular response.[6][9]

The rise in intracellular calcium is a key event leading to smooth muscle contraction, such as the bronchoconstriction observed in the airways.[6][11][12]

Gi/o Signaling Pathway (M2, M4 Receptors):

Activation of M2 and M4 receptors by methacholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] M2 receptor activation in the airways also plays a role in inhibiting neuronal acetylcholine release, which can modulate the overall bronchoconstrictor response.[5]

Quantitative Data on Methacholine's Effects

The following tables summarize key quantitative parameters describing the interaction of methacholine with muscarinic receptors.

Table 1: Methacholine Binding Affinities (Ki) at Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Cell Line/Tissue | Reference |

| M1 | 1,200 | CHO-K1 cells | [13] |

| M2 | 2,300 | CHO-K1 cells | [13] |

| M3 | 1,800 | CHO-K1 cells | [13] |

| M4 | 1,500 | CHO-K1 cells | [13] |

| M5 | 2,000 | CHO-K1 cells | [13] |

Table 2: Methacholine Potency (pEC50) and Efficacy in Functional Assays

| Receptor Subtype | Assay | pEC50 | Relative Efficacy (% of Carbachol) | Cell Line/Tissue | Reference |

| M1 | Microphysiometry | 6.1 ± 0.1 | 85 ± 5 | CHO-K1 cells | [13] |

| M2 | Microphysiometry | 6.5 ± 0.1 | 90 ± 6 | CHO-K1 cells | [13] |

| M3 | Microphysiometry | 7.2 ± 0.1 | 100 | CHO-K1 cells | [13] |

| M3 | Airway Smooth Muscle Contraction | 5.2 ± 0.1 | Not Reported | Bovine Tracheal Smooth Muscle | [14] |

| M4 | Microphysiometry | 6.8 ± 0.1 | 88 ± 7 | CHO-K1 cells | [13] |

| M5 | Microphysiometry | 6.3 ± 0.1 | 92 ± 8 | CHO-K1 cells | [13] |

Experimental Protocols

Methacholine Challenge Test (Bronchial Provocation Test)

The methacholine challenge test is a standardized clinical procedure to assess airway hyperresponsiveness.[4][15]

Objective: To determine the provocative concentration of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1), known as the PC20.[4][16]

Materials:

-

Methacholine chloride powder for solution

-

Sterile saline (0.9% NaCl) for dilution

-

Nebulizer and dosing device (dosimeter)

-

Spirometer

-

Emergency medical supplies (e.g., bronchodilators, oxygen)[15][16]

Procedure:

-

Patient Preparation: Ensure the patient has abstained from medications that may interfere with the test for the appropriate duration.[17] Obtain informed consent.

-

Baseline Spirometry: Perform baseline spirometry to measure the patient's FEV1. The baseline FEV1 should be greater than 60-70% of the predicted value.[15]

-

Diluent Administration: The patient inhales nebulized sterile saline as a control. Repeat spirometry after 30 and 90 seconds. The FEV1 should not fall by more than 10%.[4]

-

Methacholine Administration: Administer incrementally increasing concentrations of methacholine via the nebulizer.[4] The dosing protocol can vary (e.g., two-minute tidal breathing or five-breath dosimeter method).[15][17]

-

Post-Dose Spirometry: After each dose of methacholine, perform spirometry at 30 and 90 seconds to measure the FEV1.[4]

-

Endpoint: Continue the test until the FEV1 has fallen by 20% or more from the post-diluent baseline, or until the maximum concentration of methacholine has been administered.[4]

-

PC20 Calculation: The PC20 is calculated by interpolation from the dose-response curve of methacholine concentration versus the percentage fall in FEV1.

-

Recovery: Administer a bronchodilator to reverse the bronchoconstriction and monitor the patient until their FEV1 returns to baseline.[16]

In Vitro Analysis of Airway Smooth Muscle Contraction

Objective: To measure the contractile response of isolated airway smooth muscle to methacholine.

Materials:

-

Animal tracheas (e.g., bovine, guinea pig)

-

Krebs-Henseleit buffer

-

Organ bath system with force transducers

-

Methacholine stock solution

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate the trachea and dissect smooth muscle strips.

-

Mounting: Mount the muscle strips in organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Concentration-Response Curve: Add cumulative concentrations of methacholine to the organ baths and record the isometric contractile force.

-

Data Analysis: Plot the contractile response against the methacholine concentration to generate a concentration-response curve and determine parameters such as EC50 and maximal response.

Conclusion

Methacholine remains an indispensable pharmacological agent for both clinical and research purposes. Its well-characterized interactions with muscarinic receptors and the subsequent signaling cascades provide a robust model for studying airway physiology and pathology. This technical guide offers a foundational understanding of methacholine's pharmacology, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their endeavors.

References

- 1. Methacholine - Wikipedia [en.wikipedia.org]

- 2. firsthope.co.in [firsthope.co.in]

- 3. Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol Kinase Inhibition Reduces Airway Contraction by Negative Feedback Regulation of Gq-Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 10. Exploring Long Non-Coding RNAs Associated with IP3/DAG Signaling Pathway as Potential Biomarkers Involved in Mast Cell Degranulation in Chronic Spontaneous Urticaria with 2-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. thoracic.org [thoracic.org]

Unveiling Airway Hyperresponsiveness: A Technical Guide to the Methacholine Challenge Test

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of the methacholine (B1211447) challenge test, a cornerstone in the assessment of airway hyperresponsiveness (AHR). This document elucidates the core mechanisms, standardized protocols, and data interpretation critical for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Methacholine Challenge Test

The methacholine challenge test is a valuable diagnostic tool used to assess AHR, a key feature of asthma.[1][2] By inducing bronchoconstriction in a controlled setting, the test helps to confirm or exclude a diagnosis of asthma, particularly in cases where baseline spirometry is normal.[1][3] Its high sensitivity and strong negative predictive value make it an essential procedure in both clinical practice and research settings.[1]

Mechanism of Action: The Cholinergic Pathway

Methacholine, a synthetic analogue of acetylcholine, acts as a non-selective cholinergic agonist.[1] When inhaled, it directly stimulates muscarinic receptors (primarily M3) on airway smooth muscle, initiating a cascade of intracellular events that lead to bronchoconstriction.[4][5] This response is exaggerated in individuals with AHR, occurring at lower doses of methacholine compared to those with normal airway responsiveness.[4]

Signaling Pathway of Methacholine-Induced Bronchoconstriction

The binding of methacholine to the M3 muscarinic receptor on airway smooth muscle cells triggers a G-protein coupled signaling cascade. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and airway narrowing.

Figure 1: Signaling pathway of methacholine-induced bronchoconstriction.

Experimental Protocols

Standardized protocols are crucial for ensuring the accuracy and reproducibility of the methacholine challenge test. The American Thoracic Society (ATS) has established guidelines for conducting the test.[6]

Subject Preparation

Proper subject preparation is essential to avoid confounding factors that may influence the test results.

| Preparation Step | Guideline | Rationale |

| Medication Withholding | Withhold short-acting bronchodilators for at least 8 hours, long-acting bronchodilators for 24-48 hours, and inhaled corticosteroids as per study protocol.[6] | To prevent masking of airway hyperresponsiveness. |

| Caffeine Abstinence | Avoid caffeine-containing products (coffee, tea, soda, chocolate) for at least 4 hours before the test.[3][7] | Caffeine has mild bronchodilator effects. |

| Smoking Cessation | Refrain from smoking for at least a few hours before the test.[8] | Smoking can cause acute airway irritation and bronchoconstriction. |

| Exercise Limitation | Avoid vigorous exercise on the day of the test.[7] | Exercise can induce bronchoconstriction or a refractory period. |

| Recent Illness | The test should be postponed if the subject has had a recent upper respiratory tract infection (within 2 weeks).[2] | Viral infections can transiently increase airway responsiveness. |

Dosing Protocols

Two primary dosing protocols are widely used: the two-minute tidal breathing method and the five-breath dosimeter method.[6] The choice of protocol may depend on the available equipment and institutional preference.

| Parameter | Two-Minute Tidal Breathing Protocol | Five-Breath Dosimeter Protocol |

| Nebulizer Type | Continuous output nebulizer | Dosimeter-controlled nebulizer |

| Inhalation Technique | Normal tidal breathing for 2 minutes | Five slow, deep inhalations from functional residual capacity to total lung capacity |

| Dose Administration | Ascending concentrations of methacholine are administered sequentially. | A specific number of breaths of ascending methacholine concentrations are delivered. |

Table 1: Comparison of Dosing Protocols.

Measurement of Airway Response

The primary endpoint of the methacholine challenge test is the change in forced expiratory volume in one second (FEV1). Spirometry is performed before and after each dose of methacholine.[1]

Experimental Workflow

The following diagram illustrates the typical workflow of a methacholine challenge test.

References

- 1. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. royalpapworth.nhs.uk [royalpapworth.nhs.uk]

- 3. lung.org [lung.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]

- 6. thoracic.org [thoracic.org]

- 7. Methacholine Challenge Test [aaaai.org]

- 8. atsjournals.org [atsjournals.org]

Methacholine's Role in Elucidating Parasympathetic Control of Airways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacholine (B1211447), a synthetic choline (B1196258) ester, serves as a cornerstone in respiratory research and clinical diagnostics, primarily for its ability to mimic the effects of parasympathetic nervous system stimulation on the airways. As a non-selective muscarinic receptor agonist, it induces bronchoconstriction and mucus secretion, providing a powerful tool to study airway hyperresponsiveness, a hallmark of diseases like asthma. This technical guide delves into the core mechanisms of methacholine action, presenting detailed signaling pathways, experimental protocols for its use in in vivo and in vitro models, and a compilation of quantitative data to facilitate comparative analysis. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating parasympathetic influences on airway physiology and pathophysiology.

Introduction: The Parasympathetic Nervous System and Airway Control

The parasympathetic nervous system plays a pivotal role in regulating airway tone and function. Acetylcholine (B1216132) (ACh), the primary neurotransmitter of this system, is released from postganglionic nerve terminals and acts on muscarinic receptors located on various airway cells, including smooth muscle and submucosal glands.[1] This stimulation leads to bronchoconstriction and mucus secretion, essential physiological responses for airway protection.[2] Methacholine, being structurally similar to ACh but with a higher resistance to degradation by acetylcholinesterase, provides a sustained and dose-dependent stimulus to these receptors, making it an invaluable pharmacological tool.[3] Its primary application is in the bronchial challenge test (BCT) to diagnose and assess airway hyperresponsiveness.[4]

Mechanism of Action: Muscarinic Receptor Signaling in the Airways

Methacholine exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. In the human airways, three main subtypes are of functional significance: M1, M2, and M3.[1][5]

-

M1 Receptors: Located in parasympathetic ganglia and submucosal glands, M1 receptors facilitate neurotransmission and contribute to mucus secretion.[1][6]

-

M2 Receptors: These autoreceptors are found on postganglionic cholinergic nerve endings and function as a negative feedback mechanism, inhibiting further ACh release.[6] Dysfunction of M2 receptors has been implicated in the enhanced cholinergic reflexes observed in asthma.[1]

-

M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion.[1][7]

Activation of M3 receptors on airway smooth muscle initiates a well-defined signaling cascade.

Quantitative Data on Methacholine-Induced Airway Responses

The response to methacholine is quantifiable and serves as a critical endpoint in both research and clinical settings. The following tables summarize key quantitative data from various studies.

Table 1: Provocative Concentration (PC20) of Methacholine in Human Subjects

PC20 is the concentration of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1).

| Subject Group | PC20 (mg/mL) | Reference |

| Healthy (Normal) | > 16 | [8] |

| Borderline Hyperresponsiveness | 4.0 - 16 | [8] |

| Mild Hyperresponsiveness (Asthma) | 1.0 - 4.0 | [8] |

| Moderate to Severe Hyperresponsiveness (Asthma) | < 1.0 | [8] |

| Asthmatic (on controller medication) - Overall | Geometric Mean: 7.0 (95% CI: 2-22) after 12µg formoterol; 16.0 (95% CI: 5-45) after 24µg formoterol | [9] |

| Asthmatic (Responders to therapy) | Baseline: 2.23 ± 0.26; Follow-up: 8.91 ± 0.68 | [10] |

| Asthmatic (Non-responders to therapy) | Baseline: 13.25 ± 0.98; Follow-up: 6.55 ± 0.85 | [10] |

Table 2: In Vitro EC50 Values of Methacholine on Airway Smooth Muscle

EC50 is the concentration of an agonist that produces 50% of the maximal response.

| Tissue Source | EC50 (M) | Reference |

| Human Bronchiolar Strips | 6.6 x 10⁻⁷ (pD2 = 6.18) | [11] |

| Guinea Pig Tracheal Smooth Muscle | Log EC50 correlated with ASM amount (r = -0.541) | [12] |

| Dog Bronchial Segments | No significant difference between serosal and mucosal application | [13] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of airway responsiveness to methacholine.

In Vivo: Human Methacholine Challenge Test (Adapted from ATS/ERS Guidelines)[6][7]

This protocol outlines the standardized procedure for assessing airway hyperresponsiveness in human subjects.

Procedure:

-

Patient Preparation: Ensure the patient has withheld specific medications for the appropriate duration and has not consumed caffeine.

-

Baseline Spirometry: Perform spirometry to obtain a baseline Forced Expiratory Volume in 1 second (FEV1).

-

Diluent Administration: The patient inhales a saline diluent to establish a control response.

-

Post-Diluent Spirometry: FEV1 is measured again. A significant drop (>10%) may indicate airway instability, and the test may be postponed.

-

Methacholine Administration: Progressively increasing concentrations of methacholine are administered via a nebulizer.

-

Serial Spirometry: FEV1 is measured 30 and 90 seconds after each methacholine dose.

-

Endpoint: The test is terminated when the FEV1 drops by 20% or more from baseline (a positive test), or the maximum planned dose is administered without a significant FEV1 drop (a negative test).

-

Recovery: A bronchodilator is administered to reverse the bronchoconstriction, and a final spirometry is performed to ensure the patient's FEV1 has returned to near baseline.

In Vivo: Murine Methacholine Challenge (Intravenous)[14]

Procedure:

-

Animal Preparation: Anesthetize the mouse (e.g., with xylazine (B1663881) and ketamine, intraperitoneally), perform a tracheostomy, and connect the animal to a ventilator.

-

Baseline Measurements: Obtain baseline respiratory mechanics measurements.

-

Methacholine Infusion: Administer doubling doses of methacholine chloride via a jugular vein cannula for a set duration (e.g., 5 minutes) to achieve a steady-state constriction.

-

Respiratory Mechanics Measurement: Measure changes in airway resistance (Raw), tissue damping (G), and tissue elastance (H) after each dose.

-

Dose-Response Curve: Construct a dose-response curve to determine the effective concentration causing a 200% increase in airway resistance (EC200Raw).

In Vitro: Isolated Organ Bath for Airway Smooth Muscle Contraction[15][16]

Procedure:

-

Tissue Preparation: Dissect bronchial rings or tracheal strips from animal or human lung tissue and mount them in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Viability Check: Induce a contraction with a high-potassium solution or a standard agonist to ensure tissue viability.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of methacholine to the bath in a cumulative manner.

-

Data Recording: Record the isometric contractile force generated by the tissue after each dose.

-

Data Analysis: Plot the contractile response against the logarithm of the methacholine concentration to determine the EC50 and maximal response.

Effects on Mucus Secretion and Airway Inflammation

The parasympathetic nervous system, via acetylcholine and its mimetic methacholine, is a potent stimulus for mucus secretion from submucosal glands and goblet cells.[14] This is primarily mediated through M1 and M3 muscarinic receptors. Studies have shown that repeated cholinergic stimulation can lead to an increase in goblet cell numbers.[14]

The direct inflammatory effects of a methacholine challenge are generally considered minimal. Studies investigating the cellular composition of bronchoalveolar lavage (BAL) fluid shortly after a methacholine challenge have found no significant changes in the total and differential cell counts, including macrophages, neutrophils, eosinophils, and lymphocytes.[1][2][12][15][16]

Table 3: Effect of Methacholine Challenge on Bronchoalveolar Lavage (BAL) Fluid Cell Counts

| Cell Type | Change after Methacholine Challenge | Reference |

| Total Cells | No significant change | [2][16] |

| Macrophages | No significant change | [2][16] |

| Neutrophils | No significant change | [2][16] |

| Eosinophils | No significant change | [2][16] |

| Lymphocytes | No significant change | [2][16] |

Logical Relationships and Applications in Drug Development

Methacholine's well-characterized effects on the airways provide a robust platform for preclinical and clinical drug development.

References

- 1. Inhaled methacholine does not influence the cellular composition of bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. thoracic.org [thoracic.org]

- 8. droracle.ai [droracle.ai]

- 9. Dose versus concentration of methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methacholine bronchial provocation test in patients with asthma: serial measurements and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human small airway smooth muscle responses in vitro; actions and interactions of methacholine, histamine and leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of methacholine challenge on cellular composition of sputum induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Airway cholinergic history modifies mucus secretion properties to subsequent cholinergic challenge in diminished chloride and bicarbonate conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methacholine challenge does not affect bronchoalveolar fluid cell number and many indices of cell function in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of methacholine challenge on cellular composition of sputum induction - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies of Methacholine-Induced Bronchoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational studies of methacholine-induced bronchoconstriction, a critical tool in respiratory research and clinical diagnostics. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in this field.

Core Signaling Pathways in Methacholine-Induced Bronchoconstriction

Methacholine (B1211447), a synthetic choline (B1196258) ester, acts as a non-selective muscarinic receptor agonist, inducing bronchoconstriction by activating signaling cascades in airway smooth muscle (ASM) cells.[1] The primary receptors involved are the M3 and M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2]

1.1. M3 Muscarinic Receptor Signaling: The Primary Contractile Pathway

The predominant pathway leading to bronchoconstriction is mediated by the Gq-coupled M3 muscarinic receptor.[3][4][5] Activation of the M3 receptor by methacholine initiates a well-defined signaling cascade:

-

Gq Protein Activation: Methacholine binding to the M3 receptor activates the associated heterotrimeric G-protein, Gq.[3][6]

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C (PLC).[3][7]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[7][8]

-

Calcium-Calmodulin Activation: The rise in intracellular Ca2+ concentration leads to its binding with calmodulin (CaM).

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[9]

-

Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which enables the cross-bridge cycling of actin and myosin filaments, resulting in ASM contraction and bronchoconstriction.[9]

Caption: M3 receptor-mediated bronchoconstriction signaling pathway.

1.2. Rho/Rho-kinase Pathway: Calcium Sensitization

In addition to the primary calcium-dependent pathway, methacholine-induced bronchoconstriction is enhanced by a calcium sensitization mechanism involving the RhoA/Rho-kinase pathway.[10][11] This pathway increases the force of contraction at a given intracellular calcium concentration.

-

G-protein Activation: Muscarinic receptor activation can also stimulate G-proteins of the G12/13 family.

-

RhoA Activation: These G-proteins activate the small GTPase, RhoA.

-

Rho-kinase Activation: Activated RhoA, in turn, activates Rho-kinase.[10]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): Rho-kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain.[12]

-

Sustained Contraction: By inhibiting MLCP, the phosphorylated state of the myosin light chain is prolonged, leading to a sustained and enhanced contractile response.[12]

Caption: Rho/Rho-kinase pathway leading to calcium sensitization.

1.3. M2 Muscarinic Receptor Signaling: An Inhibitory Feedback Loop

The M2 muscarinic receptors are coupled to the inhibitory G-protein, Gi.[13][14] While M3 receptors are primarily responsible for the direct contraction of ASM, M2 receptors play a modulatory role. In some contexts, M2 receptor activation can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13][15][16] Since cAMP is a potent bronchodilator, a reduction in its levels can potentiate bronchoconstriction. However, the primary role of presynaptic M2 receptors on parasympathetic nerves is to inhibit further acetylcholine release, acting as a negative feedback mechanism.

Experimental Protocols

2.1. In Vivo: The Methacholine Challenge Test (Human)

The methacholine challenge test is a standardized clinical procedure to assess airway hyperresponsiveness, a hallmark of asthma.[17]

Objective: To determine the provocative concentration of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1), known as the PC20.[17]

Patient Preparation:

-

Patients should refrain from taking medications that can interfere with the test for a specified period. This includes short- and long-acting bronchodilators, leukotriene modifiers, and corticosteroids.[17]

-

Caffeine-containing products should be avoided on the day of the test.

-

A baseline spirometry is performed to ensure the patient's FEV1 is at least 60-70% of the predicted value.

Procedure:

-

Baseline Measurement: A baseline FEV1 is established.

-

Diluent Inhalation: The patient inhales a saline diluent to establish a control response. FEV1 is measured again.

-

Incremental Dosing: The patient inhales nebulized methacholine at incrementally increasing concentrations. Common dosing protocols involve doubling or quadrupling the concentration at each step.

-

Spirometry After Each Dose: FEV1 is measured 30 and 90 seconds after each dose.[17]

-

Endpoint: The test is terminated when the FEV1 has dropped by 20% or more from the post-diluent baseline, or when the maximum concentration has been administered without a significant drop in FEV1.[17]

-

Recovery: A short-acting bronchodilator is administered to reverse the bronchoconstriction.

Caption: Workflow for the human methacholine challenge test.

2.2. In Vitro: Organ Bath Studies with Airway Smooth Muscle

Organ bath studies allow for the direct assessment of the contractile properties of isolated airway smooth muscle strips in a controlled environment.

Objective: To determine the concentration-response relationship of methacholine on airway smooth muscle contraction and to calculate parameters such as the EC50 (the concentration that produces 50% of the maximal response).

Procedure:

-

Tissue Preparation: Tracheal or bronchial smooth muscle strips are dissected from animal or human tissues and mounted in an organ bath.

-

Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer Connection: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to measure contractile force.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Cumulative Concentration-Response Curve: Methacholine is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has plateaued.

-

Data Recording: The contractile force is recorded continuously.

-

Data Analysis: The contractile response at each concentration is expressed as a percentage of the maximum response, and a concentration-response curve is plotted to determine the EC50.

Quantitative Data Presentation

Table 1: Methacholine Dosing Protocols for Human Challenge Tests

| Doubling Dose Increments (mg/mL) | Quadrupling Dose Increments (mg/mL) |

| 0.0625 | 0.0625 |

| 0.125 | 0.25 |

| 0.25 | 1.0 |

| 0.5 | 4.0 |

| 1.0 | 16.0 |

| 2.0 | |

| 4.0 | |

| 8.0 | |

| 16.0 |

Table 2: Interpretation of Methacholine Challenge Test Results (PC20 Values) [7]

| PC20 (mg/mL) | Interpretation |

| > 16 | Normal Bronchial Responsiveness |

| 4.0 - 16 | Borderline Bronchial Hyperresponsiveness |

| 1.0 - 4.0 | Mild Bronchial Hyperresponsiveness (Positive Test) |

| < 1.0 | Moderate to Severe Bronchial Hyperresponsiveness |

Table 3: Comparative In Vitro Potency of Bronchoconstrictors in Human Bronchiolar Strips [6]

| Agonist | Mean pD2 (-log EC50 M) |

| Methacholine | 6.18 |

| Histamine (B1213489) | 5.87 |

| Leukotriene C4 | 8.01 |

Table 4: Serial Methacholine PC20 Measurements in Asthmatic Patients [11]

| Patient Group | Baseline PC20 (mg/mL) (Mean ± SEM) | Follow-up PC20 (mg/mL) (Mean ± SEM) |

| All Asthma Patients | 5.98 ± 0.47 | 8.10 ± 0.53 |

| Responders to Therapy | 2.23 ± 0.26 | 8.91 ± 0.68 |

| Non-responders to Therapy | 13.25 ± 0.98 | 6.55 ± 0.85 |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Human small airway smooth muscle responses in vitro; actions and interactions of methacholine, histamine and leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Comparison of in vivo airway responsiveness and in vitro smooth muscle sensitivity to methacholine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methacholine bronchial provocation test in patients with asthma: serial measurements and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Methacholine challenge test: diagnostic characteristics in asthmatic patients receiving controller medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

Methodological & Application

Application Notes and Protocols for Methacholine Challenge Test in Murine Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methacholine (B1211447) challenge test is a cornerstone in preclinical asthma research, serving as a important method for assessing airway hyperresponsiveness (AHR), a key feature of asthma.[1][2] In murine models, this bronchoprovocation test involves the administration of methacholine, a cholinergic agonist, to induce bronchoconstriction.[1] The subsequent changes in respiratory function are meticulously measured to evaluate the degree of AHR. This document provides detailed protocols for both invasive and non-invasive methacholine challenge tests in mice, presents quantitative data in a clear tabular format, and illustrates key pathways and workflows with diagrams.

Methacholine acts as a non-specific stimulus, binding to and activating muscarinic receptors on airway smooth muscle cells.[1] This activation triggers a signaling cascade that results in smooth muscle contraction and airway narrowing. The sensitivity of the airways to methacholine is a direct measure of AHR. Two primary methods are employed to assess the response to methacholine in mice: non-invasive whole-body plethysmography (WBP) which measures the dimensionless parameter Penh, and invasive techniques that directly measure lung resistance (RL) and other respiratory mechanics in anesthetized and ventilated animals.[2] While WBP offers the advantage of repeated measurements in conscious animals, invasive methods provide a more direct and detailed assessment of lung mechanics.[2]

Data Presentation

The following tables summarize quantitative data from representative studies, providing a reference for expected outcomes in methacholine challenge tests in murine models of asthma.

Table 1: Non-Invasive Methacholine Challenge (Penh) in Ovalbumin (OVA)-Sensitized BALB/c Mice

| Methacholine Concentration (mg/mL) | Baseline (PBS) | 12.5 | 25 | 50 |

| Control (Saline-challenged) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |

| Asthmatic (OVA-challenged) | 1.2 ± 0.2 | 2.5 ± 0.4 | 4.1 ± 0.6 | 6.2 ± 0.8* |

*Data are presented as mean ± SEM. *p < 0.05 compared to control group. Data are representative values compiled from literature.

Table 2: Invasive Methacholine Challenge (Lung Resistance - RL) in Ovalbumin (OVA)-Sensitized BALB/c Mice

| Methacholine Concentration (mg/mL) | Baseline (PBS) | 6.25 | 12.5 | 25 | 50 |

| Control (Saline-challenged) RL (cmH₂O·s/mL) | 0.4 ± 0.05 | 0.6 ± 0.08 | 0.9 ± 0.1 | 1.3 ± 0.2 | 1.8 ± 0.3 |

| Asthmatic (OVA-challenged) RL (cmH₂O·s/mL) | 0.5 ± 0.06 | 1.2 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.7 | 7.5 ± 1.1 |

*Data are presented as mean ± SEM. *p < 0.05 compared to control group. Data are representative values compiled from literature.

Signaling Pathway

Methacholine signaling pathway leading to bronchoconstriction.

Experimental Protocols

Non-Invasive Methacholine Challenge using Whole-Body Plethysmography (WBP)

This protocol is adapted from established methods for assessing AHR in conscious, unrestrained mice.[2]

Materials:

-

Whole-body plethysmograph (WBP) system

-

Nebulizer

-

Methacholine chloride solution (0, 6.25, 12.5, 25, 50 mg/mL in sterile PBS)

-

Phosphate-buffered saline (PBS)

-

Experimental mice (e.g., OVA-sensitized and control groups)

Procedure:

-

Acclimatization: Place each mouse individually into a WBP chamber and allow for a 20-30 minute acclimatization period to the new environment. This helps to reduce stress and obtain stable baseline readings.

-

Baseline Measurement: Record baseline respiratory parameters for 3-5 minutes. The primary parameter of interest is the enhanced pause (Penh).

-

PBS Challenge: Nebulize PBS into the chamber for 2-3 minutes. This serves as a negative control to account for any non-specific response to the nebulization process itself.

-

Post-PBS Measurement: Record respiratory parameters for 3-5 minutes immediately following the PBS challenge.

-

Methacholine Challenge: Administer increasing concentrations of aerosolized methacholine (e.g., 6.25, 12.5, 25, and 50 mg/mL). Each concentration should be nebulized for a fixed duration (e.g., 2-3 minutes).

-

Post-Methacholine Measurement: After each methacholine concentration, record respiratory parameters for 3-5 minutes.

-

Data Analysis: Calculate the average Penh value for the baseline period and for each post-challenge period. The results are typically expressed as the percentage increase in Penh over the baseline value for each methacholine concentration.

Invasive Methacholine Challenge using Forced Oscillation Technique

This protocol outlines the measurement of lung resistance (RL) and elastance (EL) in anesthetized and tracheostomized mice.[3][4]

Materials:

-

Small animal ventilator (e.g., flexiVent)

-

Nebulizer integrated with the ventilator circuit

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Tracheostomy tubes

-